N-[(3,4-difluorophenyl)methylideneamino]-4,5-dihydrobenzo[g][1]benzothiole-2-carboxamide
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Overview
Description
N-[(3,4-difluorophenyl)methylideneamino]-4,5-dihydrobenzogbenzothiole-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a difluorophenyl group and a benzothiole moiety. Its chemical properties make it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
The synthesis of N-[(3,4-difluorophenyl)methylideneamino]-4,5-dihydrobenzogbenzothiole-2-carboxamide involves several steps. One common method includes the reaction of 3,4-difluorobenzaldehyde with 4,5-dihydrobenzogbenzothiole-2-carboxylic acid in the presence of a suitable catalyst. The reaction conditions typically involve refluxing the reactants in an organic solvent such as ethanol or methanol. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N-[(3,4-difluorophenyl)methylideneamino]-4,5-dihydrobenzogbenzothiole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, where the difluorophenyl group can be substituted with other functional groups using reagents like halogens or nitrating agents.
Scientific Research Applications
N-[(3,4-difluorophenyl)methylideneamino]-4,5-dihydrobenzogbenzothiole-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Researchers are investigating its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[(3,4-difluorophenyl)methylideneamino]-4,5-dihydrobenzogbenzothiole-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its involvement in disrupting cellular processes and signaling pathways.
Comparison with Similar Compounds
N-[(3,4-difluorophenyl)methylideneamino]-4,5-dihydrobenzogbenzothiole-2-carboxamide can be compared with similar compounds such as:
N’-[(3,4-difluorophenyl)methylidene]-4-methylbenzene-1-sulfonohydrazide: This compound has a similar difluorophenyl group but differs in its sulfonohydrazide moiety.
N’-[(E)-(3,4-difluorophenyl)methylidene]-4,5-dihydronaphtho[1,2-b]thiophene-2-carbohydrazide: This compound shares the difluorophenyl group but has a different thiophene structure.
N-[(3,4-difluorophenyl)methylideneamino]-4-methylbenzenesulfonamide: This compound also contains the difluorophenyl group but differs in its sulfonamide moiety.
The uniqueness of N-[(3,4-difluorophenyl)methylideneamino]-4,5-dihydrobenzogbenzothiole-2-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[(3,4-difluorophenyl)methylideneamino]-4,5-dihydrobenzo[g][1]benzothiole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F2N2OS/c21-16-8-5-12(9-17(16)22)11-23-24-20(25)18-10-14-7-6-13-3-1-2-4-15(13)19(14)26-18/h1-5,8-11H,6-7H2,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOHZDORJRGUQQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C3=CC=CC=C31)SC(=C2)C(=O)NN=CC4=CC(=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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